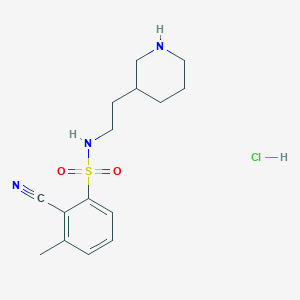![molecular formula C14H21ClN2O B7632577 N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide, commonly known as Tropisetron, is a chemical compound that belongs to the class of serotonin 5-HT3 receptor antagonists. This compound has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
Tropisetron exerts its pharmacological effects by acting as a selective serotonin 5-HT3 receptor antagonist. This receptor is found in the central and peripheral nervous system and is involved in the regulation of various physiological processes such as nausea, vomiting, and pain perception. By blocking the activity of this receptor, Tropisetron can reduce the severity and frequency of these symptoms.
Biochemical and Physiological Effects
Tropisetron has been shown to have several biochemical and physiological effects. It can reduce the release of dopamine in the brain, which can lead to a decrease in the severity of Parkinson's disease symptoms. It can also reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Tropisetron has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied and has a well-understood mechanism of action. However, there are some limitations to its use. It can be expensive, and the purity of the compound can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on Tropisetron. One area of interest is its potential use in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. It has also been suggested that Tropisetron may have potential as an analgesic or pain reliever. Additionally, further research is needed to understand the long-term effects of Tropisetron on the brain and other organs.
Conclusion
In conclusion, Tropisetron is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It has a well-understood mechanism of action and has been shown to have several biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully understand its potential in the treatment of various neurological disorders and other conditions.
Synthesemethoden
The synthesis of Tropisetron involves the reaction between 4-chloro-2-methylbenzylamine and 2-methyl-2-oxazoline in the presence of hydrochloric acid. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain Tropisetron. The overall synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Tropisetron has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of various neurological disorders such as Parkinson's disease, depression, and anxiety. It has been shown to have a positive effect on the dopamine system, which is implicated in these disorders.
Moreover, Tropisetron has been studied for its potential use in the treatment of chemotherapy-induced nausea and vomiting. It has been shown to be effective in reducing the severity and frequency of these symptoms in cancer patients undergoing chemotherapy.
Eigenschaften
IUPAC Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-10(2)14(18)17-7-6-16-9-12-4-5-13(15)8-11(12)3/h4-5,8,10,16H,6-7,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRDCDXJTPCAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)

![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)